molecular formula C16H16ClNO2 B255636 N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide

N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide

Cat. No. B255636
M. Wt: 289.75 g/mol
InChI Key: MISZQEKGYDHBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide, also known as BCPMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BCPMA belongs to the class of compounds known as amides, which are widely used in medicinal chemistry and drug discovery. The compound is of particular interest due to its unique chemical structure, which allows it to interact with biological systems in a specific way.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide has been shown to inhibit the activity of certain enzymes and transcription factors, which play critical roles in cell growth and proliferation. The compound has also been shown to interact with specific receptors in cells, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide has been shown to have antiviral activity against several viruses, including HIV and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide in lab experiments is its relatively low toxicity. The compound has been shown to be well-tolerated in various in vitro and in vivo studies, making it a promising candidate for further research. However, one limitation of using N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide. One area of interest is the development of N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide's potential as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide and its effects on different biological systems.

Synthesis Methods

The synthesis of N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide involves the reaction of N-methylacetamide with benzyl chloride and 4-chlorophenol in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide is relatively straightforward and can be carried out in a standard laboratory setting using commercially available reagents.

Scientific Research Applications

N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide has been used in various in vitro and in vivo studies to investigate its effects on different biological systems.

properties

Product Name

N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

N-benzyl-2-(4-chlorophenoxy)-N-methylacetamide

InChI

InChI=1S/C16H16ClNO2/c1-18(11-13-5-3-2-4-6-13)16(19)12-20-15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3

InChI Key

MISZQEKGYDHBHN-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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